molecular formula C7H5Br2NaO2S B13218252 Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate

Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate

Cat. No.: B13218252
M. Wt: 335.98 g/mol
InChI Key: OOSROKXPQDKWKD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate typically involves the bromination of 4-methylbenzenesulfinic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: The major product is the corresponding sulfonic acid.

    Reduction Reactions: The major product is the corresponding sulfide.

Scientific Research Applications

Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and sulfinic acid group play crucial roles in these interactions, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Sodium 2,4-dibromo-5-methylbenzene-1-sulfinate
  • Sodium 3,5-dibromo-4-methylbenzene-1-sulfinate
  • Sodium 2,5-dichloro-4-methylbenzene-1-sulfinate

Comparison: Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

Molecular Formula

C7H5Br2NaO2S

Molecular Weight

335.98 g/mol

IUPAC Name

sodium;2,5-dibromo-4-methylbenzenesulfinate

InChI

InChI=1S/C7H6Br2O2S.Na/c1-4-2-6(9)7(12(10)11)3-5(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

OOSROKXPQDKWKD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)[O-])Br.[Na+]

Origin of Product

United States

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